molecular formula C11H16O2 B12109206 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol CAS No. 4383-04-4

4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol

Cat. No.: B12109206
CAS No.: 4383-04-4
M. Wt: 180.24 g/mol
InChI Key: OTVWOWODDGZITR-UHFFFAOYSA-N
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Description

4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol is a phenolic alcohol with a benzyl alcohol backbone substituted with hydroxyl, isopropyl, and methyl groups at positions 4, 5, and 2, respectively.

Properties

CAS No.

4383-04-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(hydroxymethyl)-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O2/c1-7(2)10-5-9(6-12)8(3)4-11(10)13/h4-5,7,12-13H,6H2,1-3H3

InChI Key

OTVWOWODDGZITR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Notable Features
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol Likely C₁₁H₁₆O₂ ~180 (estimated) -OH (C4), -CH(CH₃)₂ (C5), -CH₃ (C2) Not reported Not reported High lipophilicity due to alkyl groups
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 -OH (C4), -CH₂OH (C1) Not reported Not reported Simple structure; high water solubility
5-Bromo-2-hydroxybenzyl alcohol C₇H₇BrO₂ 203.04 -Br (C5), -OH (C2), -CH₂OH (C1) Not reported Not reported Bromine enhances electrophilic reactivity
Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol) C₈H₁₀O₃ 154.16 -OH (C4), -OCH₃ (C3), -CH₂OH (C1) Not reported Not reported Methoxy group increases stability and aroma
α-Ethyl-5-isopropyl-2-methylbenzyl alcohol C₁₃H₂₀O 192.30 -C₂H₅ (α-position), -CH(CH₃)₂ (C5), -CH₃ (C2) 257.2 (at 760 mmHg) 0.945 Ethyl group enhances hydrophobicity
Key Observations:
  • Lipophilicity : The target compound and α-ethyl-5-isopropyl-2-methylbenzyl alcohol are more lipophilic than 4-hydroxybenzyl alcohol or vanillyl alcohol due to bulky alkyl groups (isopropyl, methyl, ethyl).
  • Reactivity : The bromine atom in 5-bromo-2-hydroxybenzyl alcohol makes it prone to nucleophilic substitution, unlike the hydroxyl-dominated reactivity of the target compound.
  • Thermal Stability: α-Ethyl-5-isopropyl-2-methylbenzyl alcohol has a high boiling point (257.2°C), suggesting that alkylation increases thermal stability compared to simpler phenolic alcohols.

Biological Activity

4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, also known as thymotinic alcohol, is an organic compound with significant biological activity. This compound is particularly noted for its antimicrobial and antioxidant properties, which are attributed to its unique structural features, including a hydroxyl group that enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol is C11H16O2C_{11}H_{16}O_2. Its structure consists of a benzyl alcohol framework with additional substituents that influence its biological activity.

Property Details
Molecular FormulaC11H16O2C_{11}H_{16}O_2
Functional GroupsHydroxyl (-OH), Isopropyl, Methyl
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Antimicrobial Activity

Research has demonstrated that 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly:

  • Staphylococcus aureus (ATCC 25923)
  • Enterococcus faecalis (ATCC 29212)

The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways. A study indicated that the compound could cleave DNA in a hydrolytic manner, suggesting potential applications in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol has been evaluated using several assays, including the DPPH free radical scavenging method. The results indicate that the compound effectively scavenges free radicals, with activity increasing at higher concentrations. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

The biological activities of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Electrostatic Interactions: The compound interacts with DNA through electrostatic binding, influencing genetic material stability and integrity .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A comparative study against standard antimicrobial agents showed that 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol had comparable or superior efficacy against specific bacterial strains .
  • DNA Cleavage Studies:
    • Experiments demonstrated that the compound could cleave plasmid DNA at concentrations of 200 µM and above, indicating potential applications in gene therapy or as an antibacterial agent .
  • Antioxidant Capacity:
    • In antioxidant assays, the compound exhibited significant scavenging activity against DPPH radicals, suggesting its potential role in preventing oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Unique Properties
ThymolMonoterpene phenol derivativeKnown for antiseptic properties
4-Hydroxybenzyl AlcoholLacks isopropyl and methyl groupsDifferent functional properties due to simpler structure
5-Isopropyl-2-methylbenzaldehydeLacks hydroxyl groupReduced ability to form hydrogen bonds

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